molecular formula C11H13ClFNO2 B13582344 rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylicacidhydrochloride

rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylicacidhydrochloride

Cat. No.: B13582344
M. Wt: 245.68 g/mol
InChI Key: ZHCFNCOCOQQZCY-QLSWKGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylicacidhydrochloride is a chiral compound with significant potential in various fields of research and industry. This compound is characterized by the presence of a fluorine atom and a phenyl group attached to a pyrrolidine ring, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylicacidhydrochloride typically involves the use of glycine ethyl ester as a starting material. The synthetic route includes amino-added protective group reactions, ring closure, and subsequent fluorination and phenylation steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further derivatization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylicacidhydrochloride has numerous applications in scientific research, including:

    Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group play crucial roles in binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylicacidhydrochloride is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The combination of the fluorine atom and phenyl group provides distinct physicochemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

(3S,4R)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12FNO2.ClH/c12-11(10(14)15)7-13-6-9(11)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2,(H,14,15);1H/t9-,11+;/m0./s1

InChI Key

ZHCFNCOCOQQZCY-QLSWKGBWSA-N

Isomeric SMILES

C1[C@H]([C@](CN1)(C(=O)O)F)C2=CC=CC=C2.Cl

Canonical SMILES

C1C(C(CN1)(C(=O)O)F)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.